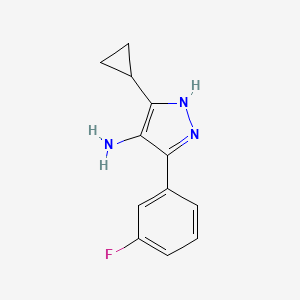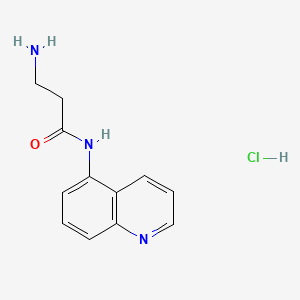
3-amino-N-(quinolin-5-yl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves multiple steps. One common method includes the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the triazole ring . Industrial production methods often involve the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .
Chemical Reactions Analysis
3-amino-N-(quinolin-5-yl)propanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C and bases for cyclocondensation . Major products formed from these reactions include triazole derivatives and other substituted amides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect various biochemical pathways, although detailed mechanisms are still under investigation. The compound’s effects are mediated through its binding to specific receptors and enzymes.
Comparison with Similar Compounds
3-amino-N-(quinolin-5-yl)propanamide hydrochloride can be compared to other similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share similar synthetic routes and chemical properties but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific quinoline substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-amino-N-quinolin-5-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10;/h1-5,8H,6-7,13H2,(H,15,16);1H |
InChI Key |
QCRZFRBAWITXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
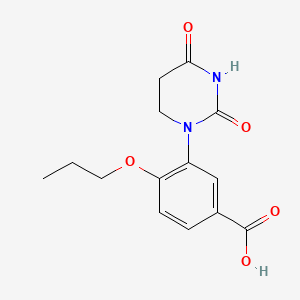
![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
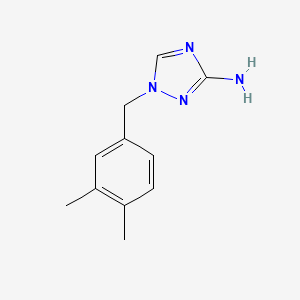
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
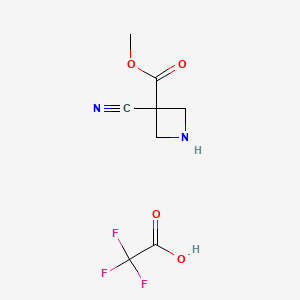
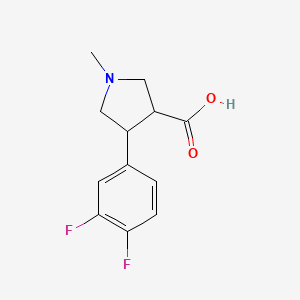
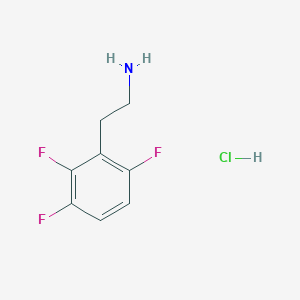
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
